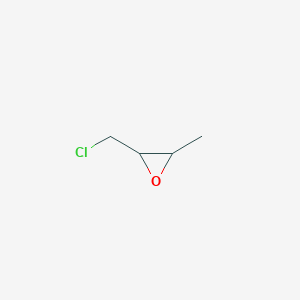

2-(Chloromethyl)-3-methyloxirane

Description

Historical Context and Evolution of Oxirane Chemistry Relevant to 2-(Chloromethyl)-3-methyloxirane

The journey to understanding and utilizing functionalized epoxides like 2-(chloromethyl)-3-methyloxirane is built upon foundational discoveries in oxirane chemistry. A significant early milestone was the Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, which demonstrated the formation of epoxides from alkenes using peroxy acids. wikipedia.org This reaction provided a general and reliable method for the synthesis of the oxirane ring. wikipedia.org

The true potential of epoxides as chiral building blocks was unlocked with the advent of asymmetric epoxidation methods. The 1980s witnessed a revolution in this area with the development of the Sharpless-Katsuki epoxidation. ajrconline.orgorganicreactions.orgnobelprize.org This method, which garnered a Nobel Prize for K. Barry Sharpless, enabled the enantioselective epoxidation of allylic alcohols using a titanium isopropoxide catalyst and a chiral tartrate ligand. ajrconline.orgnobelprize.orgnobelprize.org This was a landmark achievement as it allowed for the predictable synthesis of optically active epoxides, which are invaluable in the synthesis of pharmaceuticals and other biologically active molecules. nobelprize.org

Shortly thereafter, the Jacobsen-Katsuki epoxidation emerged as another powerful tool. wikipedia.orgopenochem.org This reaction utilizes a chiral manganese-salen complex to achieve the enantioselective epoxidation of a broader range of unfunctionalized alkenes, particularly cis-disubstituted olefins. wikipedia.orgorganic-chemistry.org These pioneering methods for asymmetric epoxidation laid the groundwork for the stereocontrolled synthesis of complex functionalized epoxides like the various stereoisomers of 2-(chloromethyl)-3-methyloxirane. The ability to selectively introduce functionality and control stereochemistry at multiple centers has been crucial for the application of such compounds in advanced organic synthesis.

Strategic Importance of Functionalized Epoxides in Contemporary Organic Synthesis

Functionalized epoxides are of immense strategic importance in modern organic synthesis due to their ability to serve as versatile intermediates for the construction of complex molecules. researchgate.net The inherent reactivity of the strained epoxide ring allows for facile and often highly stereospecific and regioselective ring-opening reactions with a wide array of nucleophiles, leading to the formation of 1,2-difunctionalized products. researchgate.net This makes them key building blocks in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. researchgate.net

The presence of additional functional groups, such as the chloromethyl moiety in 2-(chloromethyl)-3-methyloxirane, further enhances their synthetic utility. This group can act as a latent electrophilic site, allowing for sequential or tandem reactions where the epoxide is first opened, and the chloromethyl group is then displaced by a nucleophile, or vice versa. This "bifunctional" nature allows for the rapid assembly of molecular complexity from a relatively simple starting material. For instance, epoxides bearing a chloromethyl group are valuable precursors for the synthesis of various heterocyclic compounds. The ring-opening of the epoxide followed by intramolecular cyclization involving the chloromethyl group can lead to the formation of substituted tetrahydrofurans, pyrrolidines, and other important ring systems.

The strategic importance is further highlighted by their use in the synthesis of key pharmaceutical intermediates. For example, related chloromethyl-substituted oxiranes have been employed in the synthesis of intermediates for drugs like the fungicide prothioconazole. google.com The ability to construct chiral centers with defined stereochemistry through the use of enantiomerically pure functionalized epoxides is a cornerstone of modern asymmetric synthesis.

Structural Peculiarities and Reactivity Considerations of 2-(Chloromethyl)-3-methyloxirane

The reactivity of 2-(chloromethyl)-3-methyloxirane is dictated by its unique structural features, including the presence of two different substituents on the oxirane ring and the resulting stereoisomerism.

The molecule exists as cis and trans diastereomers, each of which is chiral and therefore has a pair of enantiomers. The relative orientation of the chloromethyl and methyl groups significantly influences the steric environment around the two electrophilic carbon atoms of the epoxide ring.

The electronic nature of the substituents also plays a crucial role. The chloromethyl group is electron-withdrawing, which generally increases the electrophilicity of the adjacent carbon atom (C2). Conversely, the methyl group is electron-donating, which can have a modest stabilizing effect on a developing positive charge on the adjacent carbon (C3) in certain reaction mechanisms.

The ring-opening of 2-(chloromethyl)-3-methyloxirane with nucleophiles can proceed via two main pathways, depending on the reaction conditions:

Under basic or neutral conditions (SN2-type mechanism): The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.org For the trans isomer, the attack would likely favor the carbon bearing the methyl group (C3), as the chloromethyl group is bulkier. For the cis isomer, the steric differentiation is less pronounced, and a mixture of products may be obtained. The reaction proceeds with inversion of stereochemistry at the attacked carbon center. libretexts.org

Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated, making it a better leaving group. youtube.com The ring then begins to open, and a partial positive charge develops on the carbon atom that can best stabilize it. youtube.com In the case of 2-(chloromethyl)-3-methyloxirane, the electron-withdrawing nature of the chloromethyl group would destabilize a carbocation at C2. The electron-donating methyl group at C3 would offer some stabilization to a developing positive charge. Therefore, under acidic conditions, nucleophilic attack is generally favored at the more substituted carbon that can better stabilize a positive charge, which in this case would be C3. libretexts.org The stereochemical outcome of acid-catalyzed ring-opening is also typically an anti-addition.

Properties

IUPAC Name |

2-(chloromethyl)-3-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTOSBCMFDNOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-05-4 | |

| Record name | 1-Chloro-2,3-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 3 Methyloxirane

Stereoselective Synthesis of 2-(Chloromethyl)-3-methyloxirane

Achieving stereocontrol in the synthesis of 2-(chloromethyl)-3-methyloxirane is crucial for its application in the production of enantiomerically pure compounds. This is primarily addressed through asymmetric epoxidation of precursor molecules and the development of specialized chiral catalysts.

Asymmetric Epoxidation Approaches to 2-(Chloromethyl)-3-methyloxirane Precursors

Asymmetric epoxidation is a powerful technique for introducing chirality into molecules. science.gov The Sharpless-Katsuki epoxidation, a well-established method, utilizes a titanium tetraisopropoxide catalyst, a peroxide, and a chiral diethyl tartrate to achieve enantioselective epoxidation of allylic alcohols. science.gov This approach provides a foundational strategy for producing chiral precursors that can then be converted to 2-(chloromethyl)-3-methyloxirane.

Further advancements in this area include the use of tungsten-bishydroxamic acid complexes, which can promote asymmetric epoxidation at room temperature using aqueous hydrogen peroxide as the oxidant, yielding products with high enantiomeric excess. science.gov Another notable method is the Corey-Chaykovsky epoxidation, which can be rendered asymmetric through the use of chiral catalysts like the La-Li(3)-BINOL complex for the epoxidation of ketones. science.gov

| Catalyst System | Precursor Type | Key Features |

| Titanium(IV) tetraisopropoxide / Dialkyl tartrate | Allylic alcohols | Classic, reliable method for asymmetric epoxidation. science.gov |

| Tungsten-bishydroxamic acid complex / H₂O₂ | Allylic and homoallylic alcohols | Environmentally friendly, uses aqueous hydrogen peroxide. science.gov |

| La-Li(3)-BINOL complex | Ketones | Catalytic asymmetric Corey-Chaykovsky epoxidation. science.gov |

| Sm-BINOL-Ph₃As=O complex | α,β-Unsaturated amides | Efficient epoxidation with high yields and enantioselectivity. science.gov |

Chiral Catalyst Development for Enantioselective Formation of 2-(Chloromethyl)-3-methyloxirane

The direct enantioselective formation of epoxides is driven by the development of sophisticated chiral catalysts. Chiral 1,3,2-oxazaborolidines have emerged as effective catalysts for various enantioselective reactions, including photochemical cycloadditions that can lead to chiral products. nih.gov These catalysts are modular and can be tailored for specific chemical transformations. nih.gov

Asymmetric counteranion-directed catalysis (ACDC) represents another frontier, where chiral disulfonimides act as catalysts in reactions like the Mukaiyama aldol (B89426) reaction, achieving high enantioselectivity. sigmaaldrich.com Gold catalysis, employing chiral ligands such as (S)-BINAP, has also shown promise in promoting asymmetric reactions. mdpi.com For instance, chiral gold(III) catalysts with NHC ligands have been used in asymmetric Diels-Alder reactions, with sterically bulky ligands demonstrating superior chiral induction. mdpi.com

Regioselective Synthesis of 2-(Chloromethyl)-3-methyloxirane

The regioselective synthesis of 2-(chloromethyl)-3-methyloxirane is critical to ensure the correct placement of the chloromethyl and methyl groups on the oxirane ring. The synthesis typically involves the reaction of an appropriate starting material, such as an allylic halide, with a base under conditions that favor the formation of the desired epoxide ring structure. ontosight.ai The regioselectivity of nucleophilic ring-opening reactions of epoxides is influenced by both electronic and steric factors. For instance, the bromomethyl group in an epoxide acts as an electron-withdrawing substituent, directing nucleophiles to the less substituted carbon.

In the context of indole (B1671886) synthesis, the reaction of nitrosoarenes with alkynones can produce 3-aroylindoles with excellent regioselectivity. scirp.org Similarly, gold-catalyzed migratory cycloisomerization of vinylallenes provides regioselective access to densely functionalized cyclopentadienes. nih.gov These principles of controlling regioselectivity in ring formation and opening are applicable to the synthesis of substituted oxiranes like 2-(chloromethyl)-3-methyloxirane.

Green Chemistry Approaches in 2-(Chloromethyl)-3-methyloxirane Synthesis

The application of green chemistry principles to the synthesis of 2-(chloromethyl)-3-methyloxirane aims to reduce the environmental impact of its production. This involves developing solvent-free methods, maximizing atom economy, and utilizing reusable catalysts.

Solvent-Free and Atom-Economical Methodologies

Solvent-free and atom-economical synthetic methods are central to green chemistry. opcw.orgrsc.org Atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net An example of an atom-economical reaction is the cycloaddition of epichlorohydrin (B41342) with acetone, which can be 100% atom economical. researchgate.net

Solvent-free approaches, where the reaction is conducted without a solvent or in a neat condition, reduce volatile organic compound emissions and simplify product purification. beilstein-journals.orgrsc.org For instance, a high silica (B1680970) CHA zeolite has been successfully synthesized under solvent-free conditions. rsc.org The development of such methods for 2-(chloromethyl)-3-methyloxirane would represent a significant advancement in its sustainable production.

Catalyst Reuse and Recyclability in 2-(Chloromethyl)-3-methyloxirane Production

The ability to reuse and recycle catalysts is a cornerstone of green chemistry, as it reduces waste and production costs. Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture. mdpi.com For example, a cesium-substituted dodecatungstophosphoric acid supported on K10 clay used in the synthesis of chloromethyl-1,3-dioxolanes was found to be reusable. researchgate.net Similarly, in the synthesis of organic carbonates from epoxides and CO2, certain heterogeneous catalysts can be reused multiple times without a significant loss of activity. lsbu.ac.uk The development of robust, recyclable catalysts for the synthesis of 2-(chloromethyl)-3-methyloxirane is an active area of research aimed at making its production more sustainable. researchgate.net

Industrial Scale-Up Considerations for 2-(Chloromethyl)-3-methyloxirane Production

The transition from laboratory-scale synthesis to industrial production of 2-(chloromethyl)-3-methyloxirane presents a unique set of challenges and considerations. The primary goals of scaling up are to ensure the process is safe, cost-effective, and environmentally sustainable while maintaining high product yield and purity. google.com Key factors that must be addressed include reaction control, raw material sourcing, process efficiency, and waste management. google.comgoogle.com

Reaction Control and Safety:

The synthesis of epoxides, including 2-(chloromethyl)-3-methyloxirane, often involves highly reactive intermediates and exothermic reactions. metu.edu.tr The epoxidation step, a common method for forming the oxirane ring, requires careful temperature and pressure management to prevent runaway reactions. pitt.edu On an industrial scale, the heat generated during the reaction must be efficiently dissipated. This often necessitates moving from simple batch reactors to more sophisticated systems like semi-batch or continuous flow reactors, which offer superior heat and mass transfer capabilities.

Furthermore, the reagents used, such as chlorinating agents and strong bases, can be hazardous. metu.edu.trgoogle.com Industrial processes must incorporate robust safety protocols, including closed-system handling of toxic materials and the use of dedicated scrubbing systems to neutralize any harmful off-gases. The choice of solvent is also a critical consideration, with a preference for less toxic and easily recoverable options to minimize environmental impact. researchgate.net

Process Optimization and Efficiency:

To achieve economic viability, the industrial production of 2-(chloromethyl)-3-methyloxirane must be highly efficient. This involves optimizing several process parameters. The selection of a suitable catalyst is crucial for enhancing reaction rates and selectivity, which can lead to higher yields and reduced formation of by-products. google.com For instance, patents related to similar epoxide syntheses often detail the use of specific catalysts, such as manganese-based complexes, to improve the efficiency of the epoxidation step. google.com

Below is a comparative table outlining the potential advantages of a continuous flow process over a traditional batch process for the production of epoxides like 2-(chloromethyl)-3-methyloxirane.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Reaction Time | Typically longer (hours) | Significantly shorter (minutes) |

| Safety | Higher risk of runaway reactions | Inherently safer due to smaller reaction volume |

| Process Control | More challenging to maintain uniformity | Precise control over temperature, pressure, and stoichiometry |

| Scalability | Difficult, requires redesign of equipment | Easier, "scaling-out" by running parallel systems |

| Productivity | Lower throughput per unit volume | Higher throughput per unit volume |

Purification and Quality Control:

Achieving the desired purity of 2-(chloromethyl)-3-methyloxirane on an industrial scale requires efficient purification methods. Distillation is a commonly employed technique for separating the final product from unreacted starting materials, solvents, and by-products. The design of the distillation column and the optimization of operating conditions are critical for obtaining high-purity product.

Rigorous quality control measures are implemented throughout the production process. This includes in-process monitoring of reaction conversion and impurity profiles using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org Final product specifications are established to ensure consistency and meet the requirements for its intended applications.

The following table summarizes key considerations and preferred industrial solutions for the production of 2-(chloromethyl)-3-methyloxirane.

| Consideration | Laboratory-Scale Approach | Industrial-Scale Solution |

| Reaction Vessel | Round-bottom flask | Jacketed steel reactor or continuous flow system |

| Purification | Column chromatography | Fractional distillation, crystallization |

| Waste Management | Small-scale disposal | Solvent recovery systems, waste stream treatment |

| Process Steps | Isolation of intermediates | One-pot synthesis, telescoping reactions google.comresearchgate.net |

| Economic Driver | High purity for characterization | High yield, low cost, process efficiency google.com |

Raw Materials and Sustainability:

The cost and availability of starting materials are significant factors in the economic feasibility of large-scale production. Industrial syntheses often favor routes that utilize inexpensive and readily available raw materials. google.com There is also a growing emphasis on "green chemistry" principles to make chemical manufacturing more sustainable. researchgate.net This includes minimizing waste, using less hazardous substances, and designing energy-efficient processes. For the synthesis of 2-(chloromethyl)-3-methyloxirane, this could involve exploring enzymatic or biocatalytic methods, which can offer high selectivity under mild conditions, although their industrial application may still be under development.

Mechanistic Investigations of 2 Chloromethyl 3 Methyloxirane Reactions

Ring-Opening Reaction Mechanisms of 2-(Chloromethyl)-3-methyloxirane

The high ring strain and the electrophilic nature of the carbon atoms in the oxirane ring make 2-(chloromethyl)-3-methyloxirane susceptible to ring-opening reactions. researchgate.net These reactions are the most common transformations for this class of compounds and can be initiated by either nucleophilic attack or electrophilic activation.

The reaction of 2-(chloromethyl)-3-methyloxirane with nucleophiles is a cornerstone of its chemistry, providing access to a wide array of difunctionalized compounds. researchgate.netcymitquimica.com The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to simultaneous ring-opening and the formation of a new carbon-nucleophile bond.

The presence of the electron-withdrawing chloromethyl group (-CH₂Cl) enhances the electrophilicity of the ring carbons, facilitating the nucleophilic attack. rsc.org The regioselectivity of the attack—whether it occurs at the C2 (substituted with the chloromethyl and methyl groups) or C3 carbon—is influenced by steric and electronic factors, as well as the reaction conditions. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. rsc.org

A variety of nucleophiles have been employed in the ring-opening of substituted oxiranes, leading to diverse products:

Halide Anions: Hydrohalic acids (like HCl, HBr) or metal halides (such as NaCl, NaBr) can open the epoxide ring to furnish the corresponding halohydrins. byjus.comwikipedia.org This reaction is fundamental in the synthesis of precursors for other important chemicals. wikipedia.org

Carboxylic Acids and Alcohols: In the presence of catalysts, carboxylic acids react to form chlorohydrin esters. researchgate.net Similarly, alcohols can be used to produce alkoxy alcohols. The nucleophilicity of the reagent plays a significant role; for instance, benzoic acid has been found to be more reactive than acetic acid in these reactions. researchgate.net

Amines: Tertiary amines can act as both catalysts and reagents. They can open the oxirane ring, leading to the formation of quaternary ammonium (B1175870) intermediates. researchgate.net Primary and secondary amines yield amino alcohols.

Carbon Dioxide (CO₂): The cycloaddition of CO₂ to 2-(chloromethyl)-3-methyloxirane is a significant reaction for carbon capture and utilization, producing cyclic carbonates. This reaction is typically catalyzed by systems like a combination of a quaternary ammonium salt (e.g., NBu₄Br) and an organic base (e.g., NEt₃). rsc.org The halide anion (Br⁻) acts as the nucleophile, initiating the ring-opening to form a haloalkoxide intermediate, which then reacts with CO₂. rsc.org

Carbon Disulfide (CS₂): Under high pressure and in the presence of a tertiary amine catalyst, 2-(chloromethyl)-3-methyloxirane reacts with carbon disulfide to yield 1,3-dithiolane-2-thiones. oup.com

The table below summarizes the outcomes of nucleophilic ring-opening with different reagents.

| Nucleophilic Reagent | Catalyst/Conditions | Major Product Type |

| Halide Anions (X⁻) | Acidic (HX) or Metal Halide (MX) | Halohydrins |

| Carboxylic Acids (RCOOH) | Tetraalkylammonium Halides | Chlorohydrin Esters researchgate.net |

| Alcohols (ROH) | Acid or Base Catalysis | Alkoxy Alcohols evitachem.com |

| Amines (R₃N) | Proton-donor reagent (NuH) | Quaternary Ammonium Intermediates researchgate.net |

| Carbon Dioxide (CO₂) | NBu₄Br / NEt₃ | Cyclic Carbonates rsc.org |

| Carbon Disulfide (CS₂) | Tertiary Amine, High Pressure | 1,3-dithiolane-2-thiones oup.com |

In many cases, particularly with weaker nucleophiles, the epoxide ring must be "activated" to enhance its reactivity. This is achieved through electrophilic activation, most commonly by protonation of the oxirane oxygen atom under acidic conditions. evitachem.com

The mechanism involves the following steps:

Protonation: An acid (either a Brønsted acid or a Lewis acid) coordinates to the oxygen atom of the oxirane ring. rsc.org This protonation makes the oxygen a better leaving group and significantly increases the electrophilicity of the ring carbons.

Nucleophilic Attack: A nucleophile then attacks one of the carbon atoms of the activated epoxide. This attack can have characteristics of both SN1 and SN2 reactions, depending on the substitution pattern of the epoxide and the stability of the potential carbocation intermediate. For 2-(chloromethyl)-3-methyloxirane, the attack generally retains significant SN2 character.

Deprotonation: The resulting product is then deprotonated to yield the final, neutral ring-opened product.

This activation strategy is crucial in reactions catalyzed by acids. For example, in the ring-opening by carboxylic acids catalyzed by tetraalkylammonium halides, the reaction proceeds via electrophilic assistance. researchgate.netresearchgate.net Similarly, in the synthesis of cyclic carbonates from CO₂ and epoxides, an efficient catalyst should possess weak acid characteristics to facilitate the electrophilic activation of the oxirane ring. rsc.org

Ring-opening reactions of epoxides are stereospecific processes. The stereochemical outcome is largely dictated by the SN2-like mechanism that governs the nucleophilic attack. researchgate.net

When a nucleophile attacks an epoxide carbon, it does so from the side opposite to the C-O bond. This "backside attack" results in an inversion of the stereochemical configuration at the center of attack. This is analogous to the Walden inversion observed in other SN2 reactions.

For cyclic epoxides, this anti-addition leads to products with a trans configuration of the newly introduced functional groups. wikipedia.org In the case of chiral acyclic epoxides like 2-(chloromethyl)-3-methyloxirane, the reaction of a single enantiomer with a nucleophile will lead to the formation of a specific diastereomer. The high stereoselectivity of this ring-opening process makes substituted oxiranes valuable building blocks in asymmetric synthesis, allowing for the creation of products with well-defined stereocenters. researchgate.netthieme-connect.de

The regioselectivity of the reaction also plays a critical role in determining the final product's structure. As mentioned, the attack usually occurs at the less substituted carbon (C3), which would lead to the formation of a secondary alcohol. However, under strongly acidic conditions that promote more SN1 character, attack at the more substituted carbon (C2) can become more competitive. The preferential formation of the "normal" product, resulting from attack at the less hindered carbon, is strong evidence for the predominance of the SN2 mechanism. researchgate.net

Rearrangement Reactions Involving 2-(Chloromethyl)-3-methyloxirane

Beyond simple ring-opening, 2-(chloromethyl)-3-methyloxirane and related oxiranes can undergo rearrangement reactions, often initiated by strong bases or organometallic reagents. researchgate.net Computational studies on oxiranes have shown that mechanisms such as β-elimination and α-lithiation can operate simultaneously. researchgate.net

β-Elimination: This pathway is initiated by the deprotonation of a carbon atom beta to the oxirane ring. For 2-(chloromethyl)-3-methyloxirane, this would involve the methyl group. The resulting carbanion can trigger the opening of the oxirane ring to form an allylic alcohol. This process is favored when a periplanar arrangement between the C-H bond being broken and the C-C-O bonds of the ring can be achieved. researchgate.net

α-Lithiation and Rearrangement: In the presence of strong organolithium bases, deprotonation can occur at one of the carbon atoms of the oxirane ring itself (α-lithiation). This highly unstable intermediate can then undergo rearrangement. One known pathway involves the opening of the oxirane ring after α-substitution to form ketones. researchgate.net

Another documented rearrangement involves the reaction of oxirane compounds with hydrogen peroxide in the presence of a boron compound. This process leads to the cleavage of the C-C bond of the oxirane ring, forming two aldehyde molecules per molecule of the starting oxirane. google.com

Reaction Kinetics and Thermodynamic Studies of 2-(Chloromethyl)-3-methyloxirane Transformations

The study of reaction kinetics provides valuable insights into the factors influencing the rate and efficiency of transformations involving 2-(chloromethyl)-3-methyloxirane. A notable example is the cycloaddition of CO₂ catalyzed by a triethylamine (B128534) (NEt₃) and tetrabutylammonium (B224687) bromide (NBu₄Br) system. rsc.orgresearchgate.net

Kinetic studies of this reaction reveal a strong dependence on several parameters:

Temperature: The reaction rate increases significantly with temperature. For the cycloaddition of CO₂, the yield of the resulting cyclic carbonate, 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359), increases slowly between 25°C and 50°C but rises sharply to a 99% yield when the temperature is increased to 100°C. rsc.orgresearchgate.net

Time: The reaction proceeds rapidly initially. For the same cycloaddition reaction at 100°C, the yield of the cyclic carbonate increases quickly within the first 40 minutes before leveling off as the starting material is consumed. rsc.orgresearchgate.net

Pressure: The pressure of CO₂ has a significant effect. Increasing the CO₂ pressure from 0.25 atm to 1 atm dramatically boosts the product yield from 20% to 99%. rsc.org

The table below presents kinetic data for the cycloaddition of CO₂ with 2-(chloromethyl)-3-methyloxirane. rsc.org

| Parameter | Condition | Yield of 4-(chloromethyl)-1,3-dioxolan-2-one (%) |

| Temperature | 25 °C, 1h | Low (exact value not specified) |

| Temperature | 50 °C, 1h | Moderate (exact value not specified) |

| Temperature | 100 °C, 1h | 99 |

| Time | 40 min, 100 °C | ~90 |

| Time | 60 min, 100 °C | 99 |

| CO₂ Pressure | 0.25 atm, 1h, 100 °C | 20 |

| CO₂ Pressure | 1.0 atm, 1h, 100 °C | 99 |

| CO₂ Pressure | 1.5 atm, 1h, 100 °C | 99 |

Reaction Conditions: 2-(chloromethyl)oxirane (12.8 mmol), NBu₄Br (0.06 mmol), NEt₃ (0.5 mL), CO₂ (1 atm), 100 °C, 1 h, unless otherwise specified.

Theoretical studies have provided thermodynamic insights into these reactions. For the cycloaddition of CO₂, the rate-determining step is considered to be the simultaneous ring-opening by the nucleophile and the addition of CO₂, with a calculated free energy of activation of 22.3 kcal/mol. rsc.org Kinetic studies on the ring-opening of (chloromethyl)oxirane by acetic acid in the presence of tertiary amines have determined the reaction orders to be close to 1 with respect to the oxirane and the halide anion catalyst, and close to 0 for the acid. researchgate.net This suggests that the formation of the active nucleophile from the catalyst is a key step in the rate equation.

In Situ Spectroscopic Elucidation of Reaction Intermediates in 2-(Chloromethyl)-3-methyloxirane Chemistry

The direct observation of transient intermediates in chemical reactions is challenging but provides definitive proof of a proposed mechanism. For reactions involving 2-(chloromethyl)-3-methyloxirane, in situ spectroscopic techniques have been employed to shed light on the intermediates formed during the catalytic cycle.

In the study of the ring-opening of epichlorohydrin (B41342) (a closely related compound) by proton-donor reagents in the presence of tertiary amines (R₃N), a combination of ¹H NMR and UV spectroscopy was used. researchgate.net These studies confirmed that the catalytic activity of the amine involves its quaternization by the oxirane. This process, where the amine attacks the epoxide to form a more complex quaternary ammonium intermediate, was monitored spectroscopically. This provides direct evidence for the amine acting as a nucleophilic catalyst in this system, under the condition of electrophilic assistance from the proton-donor reagent. researchgate.net

While complete characterization of highly reactive, short-lived intermediates remains difficult, these in situ methods allow for the detection and monitoring of key species in the reaction mixture, validating mechanistic proposals that would otherwise be based solely on kinetic data and final product analysis.

Chemical Transformations and Derivatization of 2 Chloromethyl 3 Methyloxirane

Synthesis of Novel Heterocyclic Compounds via 2-(Chloromethyl)-3-methyloxirane as a Precursor

The strained three-membered ring of 2-(chloromethyl)-3-methyloxirane makes it susceptible to ring-opening reactions by various nucleophiles, a property extensively utilized in the synthesis of diverse heterocyclic compounds. These reactions often proceed with high regioselectivity and stereoselectivity, providing a reliable route to complex molecular architectures.

The versatility of epoxides, including 2-(chloromethyl)-3-methyloxirane, as precursors for heterocyclic compounds is well-documented. For instance, the reaction of epoxides with amines can lead to the formation of amino alcohols, which can then be cyclized to form nitrogen-containing heterocycles such as piperazines and morpholines. Similarly, reactions with other nucleophiles like thiols or alcohols can yield sulfur-containing or oxygen-containing heterocycles, respectively.

While direct examples involving 2-(chloromethyl)-3-methyloxirane are not extensively detailed in the provided search results, the general reactivity pattern of epoxides suggests its potential in this area. For example, the analogous compound, 2-(chloromethyl)oxirane (epichlorohydrin), is a key starting material in the synthesis of various heterocyclic intermediates. researchgate.net This suggests that 2-(chloromethyl)-3-methyloxirane could similarly serve as a building block for a wide array of heterocyclic structures, which are integral to pharmaceuticals and other biologically active molecules. researchgate.net

Polymerization Reactions Initiated by 2-(Chloromethyl)-3-methyloxirane

The strained oxirane ring of 2-(chloromethyl)-3-methyloxirane makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyethers with various functional groups. The presence of the chloromethyl group provides a site for further modification, enhancing the versatility of the resulting polymers.

Ring-Opening Polymerization (ROP) Pathways

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxiranes. rsc.orgbeilstein-journals.org In this process, a cationic initiator attacks the oxygen atom of the oxirane ring, leading to ring opening and the formation of a propagating cationic species. This species can then react with another monomer molecule, continuing the polymerization process. The polymerization of 2,3-disubstituted oxiranes has been shown to proceed via a cationic initiator. rsc.orgrsc.org

The polymerization of similar chlorinated cyclic ethers, such as 2-(chloromethyl)oxetane, has been successfully achieved to produce elastomeric homopolymers. caltech.edu This suggests that 2-(chloromethyl)-3-methyloxirane could undergo similar polymerization to yield functional polyethers. The mechanism of CROP can be complex, often involving side reactions that can affect the structure and properties of the resulting polymer. beilstein-journals.orgnih.gov

Copolymerization Strategies Involving 2-(Chloromethyl)-3-methyloxirane

Copolymerization of 2-(chloromethyl)-3-methyloxirane with other monomers offers a strategy to tailor the properties of the resulting polymers. This approach allows for the incorporation of different functional units into the polymer backbone, leading to materials with a wide range of physical and chemical properties.

For example, 2-(chloromethyl)oxirane has been copolymerized with 2-methyloxirane. nih.gov Starch has also been polymerized with 2-(chloromethyl)oxirane and 2-methyloxirane. epa.gov Furthermore, piperazine (B1678402) has been polymerized with 2-(chloromethyl)oxirane. epa.gov These examples highlight the potential for 2-(chloromethyl)-3-methyloxirane to be used in creating copolymers with diverse functionalities. The resulting copolymers can possess properties that are not achievable with the corresponding homopolymers, making them suitable for a variety of applications.

Below is a table summarizing copolymerization strategies involving similar chlorinated epoxide monomers:

| Monomer 1 | Monomer 2 | Polymer Type |

| 2-(Chloromethyl)oxirane | 2-Methyloxirane | Copolymer |

| 2-(Chloromethyl)oxirane | Starch | Graft Copolymer |

| 2-(Chloromethyl)oxirane | Piperazine | Copolymer |

Functionalization of the Chloromethyl Moiety in 2-(Chloromethyl)-3-methyloxirane

The chloromethyl group in 2-(chloromethyl)-3-methyloxirane provides a reactive handle for a variety of chemical modifications, primarily through nucleophilic substitution and elimination reactions. This allows for the introduction of diverse functional groups, further expanding the synthetic utility of this compound.

Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, cyanides, and alkoxides. These reactions are typically carried out under conditions that favor SN2 displacement, leading to inversion of configuration at the carbon center if it is chiral.

The reactivity of the chloromethyl group is influenced by the electronic nature of the rest of the molecule. The electron-withdrawing nature of the chlorine atom can affect the reactivity of the adjacent oxirane ring. Conversely, the oxirane ring can influence the reactivity of the chloromethyl group. For instance, the reaction of (chloromethyl)platinum(II) derivatives with nucleophiles has been studied, demonstrating the formation of various complexes through substitution at the chloromethyl group. figshare.com

Elimination Reactions to Form Unsaturated Compounds

Under appropriate basic conditions, 2-(chloromethyl)-3-methyloxirane can undergo elimination reactions to form unsaturated compounds. This typically involves the removal of a proton from the carbon adjacent to the chloromethyl group and the subsequent loss of the chloride ion, leading to the formation of a double bond. The stereochemistry of elimination reactions can be influenced by factors such as the nature of the base, the solvent, and the structure of the substrate. researchgate.net

While specific examples of elimination reactions involving 2-(chloromethyl)-3-methyloxirane are not detailed in the provided search results, the general principles of elimination reactions suggest that this compound could be a precursor to various unsaturated oxiranes. These unsaturated products could then serve as valuable intermediates in further synthetic transformations.

Regio- and Stereoselective Derivatization Strategies for 2-(Chloromethyl)-3-methyloxirane Adducts

The chemical transformation of adducts derived from 2-(chloromethyl)-3-methyloxirane is a critical area of research, enabling the synthesis of a diverse array of complex chiral molecules. These adducts, typically formed through the nucleophilic ring-opening of the epoxide, retain reactive functional groups that can be further modified. The strategic control of regio- and stereoselectivity during these subsequent derivatization reactions is paramount for the synthesis of specific, enantiomerically pure target compounds, which are of significant interest in medicinal chemistry and materials science.

The primary adducts of 2-(chloromethyl)-3-methyloxirane, resulting from reaction with various nucleophiles, are substituted chlorohydrins. A key subsequent transformation of these adducts is their conversion to other valuable intermediates. For instance, treatment of these chlorohydrin adducts with a base can induce intramolecular cyclization to form a new epoxide, which can then undergo a second nucleophilic ring-opening. The regio- and stereochemical outcome of this second ring-opening is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

A significant focus in the derivatization of these adducts is the synthesis of chiral β-amino alcohols, which are important structural motifs in many biologically active compounds. The general strategy involves the initial ring-opening of 2-(chloromethyl)-3-methyloxirane with an amine, leading to the formation of a chloromethyl-substituted amino alcohol. The subsequent derivatization of this adduct, for example, through the reduction of a carbonyl group introduced at a later stage, must be carefully controlled to achieve the desired diastereomer.

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a well-established principle that also governs the derivatization of adducts. Generally, under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon atom (an SN2-type mechanism). Conversely, under acidic conditions, the reaction proceeds through a more SN1-like transition state, and the nucleophile preferentially attacks the more substituted carbon atom where positive charge is better stabilized. These principles are fundamental in predicting and controlling the outcome of derivatization reactions of adducts from 2-(chloromethyl)-3-methyloxirane.

Detailed research into the stereoselective reduction of α-amino ketones, which can be synthesized from the initial adducts, provides insight into achieving specific diastereomers of β-amino alcohols. The choice of reducing agent and the presence of chelating groups on the nitrogen atom can significantly influence the stereochemical outcome of the reduction. For instance, the use of certain catalysts can favor the formation of either the syn- or anti-diastereomer.

Advanced Analytical Characterization Techniques for 2 Chloromethyl 3 Methyloxirane and Its Reaction Intermediates

High-Resolution Spectroscopic Methodologies for Structural Elucidation (e.g., 2D NMR, HRMS for complex reaction products)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of 2-(chloromethyl)-3-methyloxirane and its derivatives. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful in this regard.

2D NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within a molecule. emerypharma.comyoutube.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart. youtube.com This information is critical for assembling the complete chemical structure, especially for complex reaction products where simple 1D NMR spectra may be insufficient for a definitive assignment. libretexts.org For instance, in the structural elucidation of a reaction product of a related oxirane, 2D NMR would be used to confirm the regiochemistry of the ring-opening and the connectivity of the newly introduced functional groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. semanticscholar.orgrsc.org This is particularly useful for confirming the identity of reaction products and for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS to analyze a wide range of compounds. For example, HRMS was used to confirm the molecular formula of 2-(chloromethyl)-2-methyloxirane (B1581098) as C4H7OCl by matching the calculated mass with the experimentally observed mass. pitt.edu

Interactive Table: Spectroscopic Data for a Derivative of 2-(Chloromethyl)-3-methyloxirane

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.86–7.79 (m, 4 H), 7.54–7.46 (m, 6 H), 4.12–3.91 (m, 2 H), 2.79–2.66 (m, 2 H), 1.44 (s, 3 H) thieme-connect.de | Provides information on the chemical environment of protons. |

| ¹³P NMR (CDCl₃, 162 MHz) | δ = 36.24 thieme-connect.de | Indicates the presence and chemical environment of phosphorus. |

| HRMS (ESI) | m/z [M + Na]⁺ calcd for C₁₅H₁₆ClNaO₃P: 333.0418; found: 333.0437 thieme-connect.de | Confirms the elemental composition of the molecule. |

Chiral Analysis of Enantiopure or Enantioenriched 2-(Chloromethyl)-3-methyloxirane

As a chiral molecule, the analysis of the enantiomeric composition of 2-(chloromethyl)-3-methyloxirane is critical, particularly in applications where stereochemistry influences biological activity or material properties.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications

Chiral chromatography is the primary method for separating and quantifying the enantiomers of 2-(chloromethyl)-3-methyloxirane.

Chiral Gas Chromatography (GC): Chiral GC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. gcms.cz Derivatized cyclodextrins are commonly used as CSPs in capillary columns for this purpose. chromatographyonline.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times. azom.com For related chiral compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, specific chiral columns, such as those with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have demonstrated excellent separation of enantiomers. chrom-china.com Enzymatic reactions involving epoxides are often monitored by chiral GC to determine the enantiomeric excess of both the remaining substrate and the product. rug.nl

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. sigmaaldrich.com It can be used in both normal and reversed-phase modes with a variety of chiral stationary phases. nih.gov For some compounds, derivatization with a chiral reagent to form diastereomers that can be separated on a standard silica (B1680970) gel column is a viable strategy. nih.gov Chiral HPLC, often coupled with a mass spectrometer (LC-MS), provides high sensitivity and selectivity for the analysis of chiral compounds in complex mixtures. jasco-global.com

Interactive Table: Chiral Chromatography Methods for Related Compounds

| Technique | Stationary Phase | Analyte | Key Finding | Reference |

|---|---|---|---|---|

| Chiral GC | Chiraldex G-TA | Epoxides and oxazolidinones | Determination of enantiomeric excesses. | rug.nl |

| Chiral GC | Rt-bDEXse | (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane | Achieved the best separation of enantiomers. | chrom-china.com |

| Chiral HPLC | CHIRALPAK AS-H | Bromuconazole | Best separation observed with n-hexane/ethanol mobile phase. | jasco-global.com |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

VCD and ECD are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. sns.it The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. researchgate.net By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration can be determined. sns.it VCD has been successfully used to study related molecules like methyloxirane and can even be used to determine the enantiomeric excess in solid samples. sns.itrsc.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov It is particularly useful for compounds containing chromophores. The sign of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the molecule, often through the application of the exciton (B1674681) chirality method for molecules with multiple chromophores. nih.gov For molecules with complex stereochemistry, the interpretation of ECD data can be challenging but provides a powerful tool for assigning the absolute configuration. nih.gov

X-ray Crystallography of 2-(Chloromethyl)-3-methyloxirane Derivatives for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids. While obtaining suitable crystals of the volatile 2-(chloromethyl)-3-methyloxirane itself can be challenging, its derivatives are often amenable to this technique. The resulting crystal structure provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For instance, X-ray crystallography has been used to determine the absolute configuration of diastereomeric esters prepared from racemic alcohols and a chiral acid, which is a common strategy in chiral separations. nih.gov

Hyphenated Techniques for Reaction Monitoring and Product Profiling (e.g., GC-MS, LC-MS, hyphenated NMR)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for monitoring the progress of reactions involving 2-(chloromethyl)-3-methyloxirane and for profiling the resulting product mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.net It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In the context of 2-(chloromethyl)-3-methyloxirane, GC-MS can be used to monitor the consumption of the starting material and the formation of products over time. google.com Multiple reaction monitoring (MRM) mode in GC-MS/MS can provide enhanced sensitivity and selectivity for target analytes in complex matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of a broader range of compounds, including those that are not volatile enough for GC. shimadzu.co.kr It is particularly useful for profiling complex reaction mixtures and identifying intermediates and byproducts. core.ac.ukresearchgate.net LC-MS/MS methods can be developed for the quantitative analysis of specific products, which is essential for reaction optimization. uantwerpen.be

Hyphenated NMR: While less common for routine monitoring, hyphenated NMR techniques, such as LC-NMR, can provide detailed structural information on separated components directly. This can be particularly useful for identifying unknown products or unstable intermediates in a reaction mixture.

Computational and Theoretical Studies of 2 Chloromethyl 3 Methyloxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the corresponding energy levels within 2-(chloromethyl)-3-methyloxirane. This information is crucial for predicting its stability, spectroscopic signatures, and chemical reactivity. mdpi.comnih.gov Methods like Density Functional Theory (DFT) are often employed to balance computational cost and accuracy, providing a detailed picture of the molecule's electronic landscape. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy and shape of these orbitals are key determinants of a molecule's nucleophilicity and electrophilicity. youtube.com

For 2-(chloromethyl)-3-methyloxirane, the HOMO is expected to be localized on the oxygen atom due to its lone pairs, making it the primary site for nucleophilic attack. The LUMO, conversely, would likely be associated with the C-Cl and C-O bonds of the strained oxirane ring, indicating these are the most electrophilic sites susceptible to attack by nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies for 2-(Chloromethyl)-3-methyloxirane

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +0.5 | Lowest energy empty orbital, indicating electrophilic sites. |

| HOMO | -9.8 | Highest energy filled orbital, indicating nucleophilic sites. |

| HOMO-LUMO Gap | 10.3 | Indicator of chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. wikipedia.orgdergipark.org.tr This method allows for a detailed investigation of charge distribution, hybridization, and stabilizing donor-acceptor interactions within the molecule. dergipark.org.tr

Table 2: Representative Natural Population Analysis (NPA) Charges and NBO Interaction Energies for 2-(Chloromethyl)-3-methyloxirane

| Atom/Interaction | NPA Charge (e) | E(2) Stabilization Energy (kcal/mol) | Donor NBO | Acceptor NBO |

| O (oxirane) | -0.65 | 2.1 | LP(O) | σ(C-C) |

| C (methyloxirane) | +0.15 | 1.5 | LP(O) | σ(C-H) |

| Cl | -0.20 | 5.4 | LP(Cl) | σ*(C-O) |

| C (chloromethyl) | +0.10 | - | - | - |

Reaction Pathway Prediction and Transition State Analysis for 2-(Chloromethyl)-3-methyloxirane Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states. mdpi.comresearchgate.net For 2-(chloromethyl)-3-methyloxirane, a key reaction is the ring-opening by a nucleophile. Theoretical calculations can model this process, identifying the most likely points of attack and the stereochemical outcome.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. mdpi.com Transition state theory, combined with computational methods, allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, calculations could compare the activation barriers for a nucleophile attacking the more substituted versus the less substituted carbon atom of the oxirane ring, providing insights into the reaction's regioselectivity under different conditions (e.g., acidic vs. basic).

Conformational Analysis and Stereoisomerism of 2-(Chloromethyl)-3-methyloxirane

Due to the presence of two chiral centers (the two carbon atoms of the oxirane ring), 2-(chloromethyl)-3-methyloxirane can exist as multiple stereoisomers (enantiomers and diastereomers). Furthermore, rotation around single bonds, such as the C-C bond connecting the chloromethyl group to the ring, gives rise to different conformers.

High-level quantum chemical calculations can be used to determine the geometries and relative energies of these different stereoisomers and conformers. researchgate.net By locating all energy minima on the potential energy surface, the most stable conformations can be identified. This analysis is vital as the specific three-dimensional structure of the molecule can significantly influence its reactivity and interaction with other chiral molecules. Computational studies on similar molecules like methyloxirane and trans-2,3-dimethyloxirane (B155703) have successfully determined their equilibrium structures with high accuracy by employing coupled-cluster methods. researchgate.net

Solvent Effects on the Reactivity of 2-(Chloromethyl)-3-methyloxirane: A Theoretical Perspective

Chemical reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Theoretical models can account for these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation.

For reactions involving 2-(chloromethyl)-3-methyloxirane, such as nucleophilic ring-opening, the polarity of the solvent is expected to play a significant role. Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction. Computational studies can model the reaction pathway in different virtual solvents to predict these effects. For example, comparing the calculated reaction profile in a non-polar solvent like hexane (B92381) versus a polar solvent like water would provide a quantitative understanding of the solvent's influence on the reaction kinetics and thermodynamics. nih.gov

Molecular Dynamics Simulations of 2-(Chloromethyl)-3-methyloxirane in Different Chemical Environments

While quantum chemical calculations provide detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of the system at the atomic level.

An MD simulation of 2-(Chloromethyl)-3-methyloxirane in a solvent like water would reveal how the molecule moves, rotates, and interacts with the surrounding solvent molecules. This approach can provide insights into solvation structures, diffusion rates, and the conformational flexibility of the molecule in a realistic chemical environment. Such simulations are crucial for understanding how the molecule behaves in bulk solution and how it might approach and interact with other reactants or a biological target. nih.gov

Applications of 2 Chloromethyl 3 Methyloxirane in Materials Science and Specialty Chemical Synthesis

Role as a Monomer in Polymer Chemistry for Advanced Materials

2-(Chloromethyl)-3-methyloxirane serves as a crucial monomer in the synthesis of advanced polymers. The high ring strain of the epoxide group facilitates ring-opening polymerization, allowing it to form the backbone of various polymer chains. acs.org The presence of the chloromethyl group provides a reactive site for further chemical modifications, enabling the creation of functional polymers with tailored properties. ontosight.ai

This monomer can be copolymerized with other oxiranes, such as 2-methyloxirane (propylene oxide) and oxirane (ethylene oxide), to produce a range of epoxy resins. ontosight.ai These polymers are noted for their excellent mechanical properties, chemical resistance, and strong adhesive qualities, making them suitable for demanding industrial applications. ontosight.ai For instance, polymers created with 2-(chloromethyl)oxirane are used as matrix materials in composites, high-performance adhesives, and protective coatings for metals and other substrates. ontosight.ai

Applications of 2-(Chloromethyl)-3-methyloxirane-Based Polymers

| Polymer Type | Key Monomers | Application | Reference |

|---|---|---|---|

| Epoxy Resin / Polyether | 2-(Chloromethyl)oxirane, 2-Methyloxirane, Oxirane | Coatings, Adhesives, Composites | ontosight.ai |

| Modified Epoxy Resin | Phenol, 4,4′-(1-methylethylidene)bis-, 2-(chloromethyl)oxirane | General Polymer Synthesis | compliancecosmos.org |

| Polyester-Epoxide Polymer | Polyepoxide (from monomers like 2-(chloromethyl)oxirane), Polyester (B1180765) Polyol | Thermoset Polymers | google.com |

The polymerization of 2-(Chloromethyl)-3-methyloxirane, often with other epoxides, leads to the formation of specialty polyethers. ontosight.ai The reaction proceeds via anionic or cationic ring-opening polymerization, where the epoxide rings are opened and linked together to form the long polyether chain. ontosight.ai The specific properties of the resulting polyether, such as flexibility and chemical resistance, can be fine-tuned by adjusting the ratio and type of comonomers used alongside 2-(chloromethyl)-3-methyloxirane. ontosight.ai For example, incorporating 2-methyloxirane can enhance the polymer's flexibility, while oxirane can improve its hardness. ontosight.ai

In addition to polyethers, this compound is a reactant in the synthesis of specialty polyesters. google.com Polyester-epoxide polymer compositions are created by reacting polyepoxide compounds with polyol compositions, which include polyester polyols. google.com This process results in thermoset polymers with a wide range of glass-transition temperatures, suitable for various material applications. google.com

A key feature of polymers derived from 2-(Chloromethyl)-3-methyloxirane is the presence of pendant chloromethyl (-CH₂Cl) groups along the polymer backbone. ontosight.ai This reactive group does not typically participate in the initial polymerization, leaving it available for subsequent chemical reactions. seimichemical.co.jp This allows for the post-polymerization functionalization of the material, where the properties of the polymer can be significantly altered or enhanced. sci-hub.se

The chloromethyl groups can undergo various nucleophilic substitution reactions, allowing for the grafting of different functional moieties onto the polymer chain. sci-hub.seresearchgate.net This strategy is a cornerstone of creating functional polymers for specific, advanced applications. For example, these reactive sites can be used to introduce cross-linking agents to improve the mechanical strength and thermal stability of the material or to attach specific molecules to create materials for ion exchange or other specialized uses. ontosight.airsc.org

Precursor for Advanced Organic Building Blocks and Intermediates

Beyond polymer science, 2-(Chloromethyl)-3-methyloxirane is a highly valuable precursor for advanced organic building blocks and intermediates. ontosight.ai Its bifunctional nature—a reactive epoxide ring and a chloromethyl group—makes it a versatile tool in multi-step organic synthesis. metu.edu.tr The strained epoxide ring is susceptible to ring-opening reactions by a wide variety of nucleophiles, including alcohols, amines, and thiols, leading to the formation of more complex functionalized molecules. ontosight.aievitachem.com

This reactivity makes it a key starting material for synthesizing complex heterocyclic compounds and chiral molecules. researchgate.net For instance, it is used as a starting material in the synthesis of intermediates for pharmaceuticals, such as the Janus kinase (JAK) inhibitor Baricitinib. researchgate.net It also serves as a chiral precursor for producing enantiomerically pure compounds, which is critical in the development of modern pharmaceuticals like beta-blockers. researchgate.net The ability to generate complex structures from this relatively simple starting material underscores its importance as a foundational building block in synthetic chemistry. metu.edu.tr

Contribution to the Synthesis of Agrochemicals and Fragrance Compounds

The utility of 2-(Chloromethyl)-3-methyloxirane as a versatile intermediate extends to the production of agrochemicals and fragrance compounds. ontosight.ai In the agrochemical industry, it serves as a precursor for creating complex molecules with desired biological activity. evitachem.com The compound's reactive sites allow for its incorporation into larger molecular frameworks designed to act as pesticides or other crop protection agents.

In the fragrance industry, the synthesis of novel scent molecules often relies on the assembly of complex organic structures. While direct synthesis pathways from this specific oxirane are not broadly documented, its role as a versatile building block for complex organic molecules makes it a potential precursor for components used in fragrance formulations. ontosight.aiepa.gov The ability to build intricate molecular architectures is essential for developing new and unique scents. metu.edu.tr

Environmental Chemical Pathways of 2 Chloromethyl 3 Methyloxirane Degradation

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2-(Chloromethyl)-3-methyloxirane, the primary abiotic degradation mechanisms in the environment are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, resulting in the cleavage of chemical bonds. The epoxide ring in 2-(Chloromethyl)-3-methyloxirane is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

The kinetics of hydrolysis for epoxides are generally pH-dependent. Under neutral conditions, the reaction can be slow. However, under acidic or basic conditions, the rate of hydrolysis can be significantly accelerated. For instance, the hydrolysis of some epoxides has been shown to be first-order with respect to the epoxide concentration.

Table 8.1: Expected Hydrolysis Parameters for 2-(Chloromethyl)-3-methyloxirane (based on analogous compounds)

| Parameter | Expected Value/Behavior | Influencing Factors |

| Rate Law | First-order with respect to 2-(Chloromethyl)-3-methyloxirane | pH, Temperature |

| Half-life (t½) | Expected to decrease with increasing temperature and at acidic or basic pH. | pH, Temperature |

| Activation Energy (Ea) | N/A (Specific data unavailable) | - |

Note: The data in this table is inferred from the behavior of structurally similar chlorinated epoxides due to the lack of specific experimental data for 2-(Chloromethyl)-3-methyloxirane.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. The susceptibility of a chemical to photolysis depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm) and the efficiency with which the absorbed energy leads to a chemical reaction (quantum yield).

Specific photolytic studies on 2-(Chloromethyl)-3-methyloxirane are not extensively documented in the public domain. However, epoxy resins, which contain epoxide functional groups, can undergo degradation upon exposure to strong ultraviolet (UV) irradiation. This degradation often proceeds through the generation of free radicals, which can then participate in a variety of secondary reactions, leading to the breakdown of the polymer structure. It is plausible that 2-(Chloromethyl)-3-methyloxirane could undergo similar free-radical mediated degradation in the atmosphere or the photic zone of aquatic environments.

The direct photolysis rate of a chemical in water can be determined using standardized protocols, such as those provided by the U.S. Environmental Protection Agency (EPA). These methods involve determining the molar absorptivity and the reaction quantum yield of the test chemical epa.gov.

Chemical Transformation Products from Environmental Degradation of 2-(Chloromethyl)-3-methyloxirane

The degradation of 2-(Chloromethyl)-3-methyloxirane through hydrolysis and photolysis is expected to result in the formation of various transformation products. The identification of these products is essential for a complete environmental risk assessment, as they may have different toxicological and persistence characteristics than the parent compound.

As previously mentioned, the primary product of hydrolysis is anticipated to be 1-chloro-3-methoxy-2,3-butanediol . Further degradation of this diol could potentially occur, leading to smaller, more oxidized molecules.

Photolytic degradation, proceeding through free-radical intermediates, could lead to a more complex mixture of transformation products. Potential reactions include carbon-chlorine bond cleavage, oxidation of the methyl and methoxy (B1213986) groups, and further reactions of the epoxide ring. Without specific experimental data, the exact structures of these photoproducts remain speculative.

Table 8.2: Potential Transformation Products of 2-(Chloromethyl)-3-methyloxirane

| Degradation Pathway | Potential Transformation Product(s) |

| Hydrolysis | 1-chloro-3-methoxy-2,3-butanediol |

| Photolysis | Complex mixture of smaller, oxidized compounds resulting from free-radical reactions. |

Note: The transformation products listed are based on theoretical degradation pathways and analogies to similar compounds.

Methodologies for Studying Environmental Persistence and Transformation in Controlled Systems

To accurately assess the environmental fate of chemicals like 2-(Chloromethyl)-3-methyloxirane, standardized laboratory studies are conducted under controlled conditions. These studies provide data on degradation rates and transformation products, which are used in environmental modeling and risk assessment.

For hydrolysis studies, the Organisation for Economic Co-operation and Development (OECD) provides a detailed guideline, OECD Test Guideline 111: Hydrolysis as a Function of pH oecd.orgoecd.orgchemicalwatch.comsiesascs.edu.inanalytice.com. This tiered approach involves testing the chemical's stability in sterile aqueous buffer solutions at pH 4, 7, and 9 over a period of time. The concentration of the test substance and any resulting hydrolysis products are monitored to determine the hydrolysis rate constant and half-life at different pH values oecd.organalytice.com.

For photolysis studies, the U.S. Environmental Protection Agency (EPA) Fate, Transport and Transformation Test Guidelines (OPPTS 835.2210) for direct photolysis rate in water by sunlight provide a framework for determining the environmental photoreactivity of a chemical epa.gov. These studies typically involve exposing a solution of the chemical to a light source that simulates natural sunlight and measuring the rate of its disappearance.

The analysis of the parent compound and its transformation products in these studies is typically performed using advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and identifying organic compounds in complex mixtures nih.govarxiv.org. These techniques allow for the sensitive and specific detection of degradation products, which is crucial for elucidating the transformation pathways nih.govarxiv.org. Derivatization techniques may also be employed to enhance the detection of certain compounds, such as epoxides, by chromatography nih.govresearchgate.net.

Table 8.3: Key Methodologies for Environmental Degradation Studies

| Study Type | Standardized Guideline | Key Parameters Measured | Analytical Techniques |

| Hydrolysis | OECD Test Guideline 111 oecd.orgoecd.organalytice.com | Rate constant, Half-life | HPLC, GC-MS, LC-MS/MS |

| Photolysis | EPA OPPTS 835.2210 epa.gov | Molar absorptivity, Quantum yield, Rate constant, Half-life | UV-Vis Spectroscopy, HPLC, GC-MS, LC-MS/MS |

Future Research Directions for 2 Chloromethyl 3 Methyloxirane Chemistry

Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Transformations

The precise control over the stereochemistry and regiochemistry of reactions involving 2-(chloromethyl)-3-methyloxirane is paramount for its application in synthesizing complex, high-value molecules. Future research will focus on developing sophisticated catalytic systems to achieve this control.

The kinetic resolution of racemic epoxides using chiral catalysts is a powerful strategy for obtaining enantiomerically pure compounds. uni-marburg.de For instance, chiral-at-metal iridium(III) complexes have demonstrated effectiveness in the kinetic resolution of various monosubstituted epoxides. uni-marburg.de A key future direction is the application and optimization of such chiral Lewis acid catalysts for the enantioselective ring-opening of 2-(chloromethyl)-3-methyloxirane. This would involve reactions with a range of nucleophiles, such as water (hydrolysis), alcohols, and amines, to produce chiral diols and amino alcohols.

Furthermore, the regioselectivity of the ring-opening reaction—whether the nucleophile attacks the more-substituted C3 or the less-substituted C2 of the oxirane ring—is a critical challenge. Research into catalytic systems that can direct this selectivity is crucial. Quantum chemical modeling has been used to understand the ring-opening of (chloromethyl)oxirane by various nucleophiles, indicating that factors like solvent polarity and the nature of the catalyst's counter-ion influence the reaction's regioselectivity. researchgate.net Future studies could extend these computational models to the 3-methyl substituted analogue to predict and then experimentally verify conditions that favor a specific regioisomer.

Table 1: Potential Catalytic Systems for Controlled Transformations of 2-(Chloromethyl)-3-methyloxirane

| Catalyst Type | Transformation | Target Control | Potential Nucleophiles |

| Chiral Salen-Metal Complexes | Kinetic Resolution | Enantioselectivity | Water, Phenols, Carboxylic Acids |

| Chiral-at-Metal Lewis Acids | Asymmetric Ring-Opening | Enantioselectivity | Amines, Azides, Thiols |

| Porphyrin-based Catalysts | CO₂ Cycloaddition | Regioselectivity | Carbon Dioxide |

| Enzyme-based Biocatalysts | Hydrolytic Kinetic Resolution | Enantio- & Regioselectivity | Water |

Development of Advanced Analytical Techniques for In Vivo/In Situ Monitoring of its Reactions

Understanding the reaction kinetics and mechanisms of 2-(chloromethyl)-3-methyloxirane in real-time is essential for process optimization and for potential biological applications. The development of advanced analytical techniques for in situ (in the reaction vessel) and in vivo (in a living system) monitoring is a significant area for future research.

In situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on the consumption of reactants and the formation of products and intermediates. researchgate.net Applying these techniques to study the polymerization of 2-(chloromethyl)-3-methyloxirane or its reaction with nucleophiles would offer invaluable kinetic data and mechanistic insights, moving beyond traditional offline analysis. researchgate.net

For potential biological applications, such as its use as a building block in prodrugs or as a covalent binder, monitoring its behavior in vivo is a major, albeit challenging, goal. This could involve the development of fluorescently tagged analogues of 2-(chloromethyl)-3-methyloxirane. By incorporating a fluorophore, researchers could use techniques like fluorescence microscopy to visualize the compound's distribution and localization within cells or tissues. Another approach could be the use of advanced mass spectrometry techniques to detect and quantify the compound and its metabolites in biological samples.

Design of New Polymeric Materials Incorporating 2-(Chloromethyl)-3-methyloxirane Moieties

The unique structure of 2-(chloromethyl)-3-methyloxirane makes it an attractive monomer for creating novel functional polymers. acs.org The epoxide ring allows for ring-opening polymerization, while the chloromethyl group provides a site for post-polymerization modification. This dual functionality opens avenues for designing materials with tailored properties. acs.orgillinois.edu